An In-depth Technical Guide to the Chemical Properties of [1,1'-Biphenyl]-3-ylmethanol
An In-depth Technical Guide to the Chemical Properties of [1,1'-Biphenyl]-3-ylmethanol
Introduction
[1,1'-Biphenyl]-3-ylmethanol is a pivotal organic compound featuring a biphenyl scaffold, a structural motif prevalent in medicinal chemistry, materials science, and fine chemical synthesis.[1][2] The biphenyl framework provides a rigid yet conformationally flexible backbone, while the hydroxymethyl group at the 3-position offers a reactive site for a multitude of chemical transformations. This unique combination makes it a valuable building block for constructing complex molecular architectures, from biologically active pharmaceutical ingredients (APIs) to advanced organic materials.[2][3]
This guide provides a comprehensive overview of the core chemical properties of [1,1'-Biphenyl]-3-ylmethanol, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore robust synthetic methodologies, detail its spectroscopic signature, and discuss its reactivity and applications, grounding all information in established scientific principles and protocols.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. [1,1'-Biphenyl]-3-ylmethanol is a solid at room temperature, with its biphenyl core contributing to a relatively high melting and boiling point.
| Property | Value | Source(s) |
| IUPAC Name | [1,1'-Biphenyl]-3-ylmethanol | |
| CAS Number | 69605-90-9 | |
| Molecular Formula | C₁₃H₁₂O | |
| Molecular Weight | 184.23 g/mol | Calculated |
| Melting Point | 49.1-49.9 °C | |
| Boiling Point | 334.8 °C at 760 mmHg | |
| Appearance | Solid | |
| InChI Key | WGUZZTGZDPJWSG-UHFFFAOYSA-N |
Synthesis Methodologies: A Tale of Two Pathways
The synthesis of [1,1'-Biphenyl]-3-ylmethanol can be approached from two primary strategic directions: constructing the biphenyl core via cross-coupling or functional group manipulation of a pre-existing biphenyl scaffold. Both methods offer distinct advantages depending on the availability of starting materials and the desired scale of the reaction.
Pathway A: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, making it an exemplary method for constructing the biphenyl core.[4][5][6] This reaction is prized for its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of its boronic acid reagents.[5]
Causality and Mechanism: The catalytic cycle, illustrated below, is the engine of this transformation. It begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and culminates in reductive elimination, which forges the new C-C bond and regenerates the Pd(0) catalyst.[5][7] The choice of ligand, base, and solvent is critical for optimizing reaction efficiency and yield.
Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling [5][8]
This protocol provides a generalized procedure. Optimization of catalyst, base, and solvent may be required for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask, combine 3-bromobenzyl alcohol (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add an anhydrous solvent system (e.g., a 3:1 mixture of toluene and ethanol) followed by an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.[5]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield [1,1'-Biphenyl]-3-ylmethanol.
Pathway B: Reduction of a Carbonyl Precursor
An alternative and equally viable strategy involves the reduction of a readily available carbonyl compound, such as [1,1'-biphenyl]-3-carbaldehyde or a corresponding carboxylic acid derivative.[9] This pathway is advantageous when the substituted biphenyl starting material is more accessible than the individual aryl halides and boronic acids.
Causality and Reagent Choice: The selection of the reducing agent is paramount and depends on the nature of the carbonyl group.
-
For Aldehydes/Ketones: Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing aldehydes and ketones to alcohols.[8] It is often preferred for its safety and ease of handling in alcoholic solvents.
-
For Carboxylic Acids/Esters: Lithium aluminum hydride (LiAlH₄ or LAH) is a much stronger reducing agent required for the conversion of carboxylic acids and esters to primary alcohols.[10] LAH reactions must be conducted under strictly anhydrous conditions due to its violent reactivity with water. Borane (BH₃) complexes are also effective for reducing carboxylic acids.[10]
Diagram 2: General synthetic workflows for [1,1'-Biphenyl]-3-ylmethanol.
Protocol 2.2: Reduction of [1,1'-biphenyl]-3-carbaldehyde [8]
-
Dissolution: Dissolve [1,1'-biphenyl]-3-carbaldehyde (1.0 eq.) in a suitable alcoholic solvent, such as methanol or ethanol, in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise over 10-15 minutes, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete.
-
Quenching: Carefully quench the reaction by slowly adding cold water, followed by dilute HCl to neutralize excess NaBH₄ and decompose the borate esters.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol, which can be further purified if necessary.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed molecular fingerprint of [1,1'-Biphenyl]-3-ylmethanol.[11][12]
| Technique | Characteristic Signals / Peaks | Interpretation |
| ¹H NMR | ~7.2-7.6 ppm (m, 9H)~4.7 ppm (s, 2H)~1.6-2.0 ppm (br s, 1H) | Aromatic protons of the biphenyl system.Benzylic methylene protons (-CH₂-OH).Hydroxyl proton (-OH). |
| ¹³C NMR | ~141-143 ppm (2C)~125-129 ppm (multiple C)~65 ppm (1C) | Quaternary carbons at the biphenyl linkage.Aromatic CH carbons.Benzylic carbon (-CH₂-OH). |
| IR Spectroscopy | 3500–3200 cm⁻¹ (broad)3100–3000 cm⁻¹ (sharp)~1600, 1480 cm⁻¹ | O-H stretching of the alcohol group.[13][14]C-H stretching of the aromatic rings.[14]C=C stretching within the aromatic rings.[14] |
| Mass Spectrometry | M⁺ at m/z = 184Fragment at m/z = 167Fragment at m/z = 155 | Molecular ion peak.[M-OH]⁺, loss of the hydroxyl radical.[M-CH₂OH]⁺, loss of the hydroxymethyl group. |
Note: Exact NMR chemical shifts can vary depending on the deuterated solvent used. Data are predictive and should be confirmed experimentally.[15]
Chemical Reactivity and Applications
The biphenyl core is relatively stable, making the primary alcohol the main site of reactivity. This functional group serves as a handle for further synthetic elaboration, particularly in the development of pharmaceuticals and functional materials.[2][4]
Oxidation to Aldehyde
A key reaction of [1,1'-Biphenyl]-3-ylmethanol is its oxidation to the corresponding aldehyde, [1,1'-biphenyl]-3-carbaldehyde. This transformation is crucial for synthesizing molecules where a carbonyl group is required for subsequent reactions like imine formation or Wittig reactions. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed to prevent over-oxidation to the carboxylic acid.
Diagram 3: Oxidation of [1,1'-Biphenyl]-3-ylmethanol to its corresponding aldehyde.
Applications in Drug Discovery
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry.[1] It is found in numerous approved drugs and clinical candidates. Biphenyl-containing molecules are known to interact with a variety of biological targets. For example, some biphenyl derivatives have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[16] The ability to functionalize [1,1'-Biphenyl]-3-ylmethanol allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents.
Safety and Handling
While specific toxicity data for [1,1'-Biphenyl]-3-ylmethanol is limited, standard laboratory safety precautions for handling aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible substances and oxidizing agents.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol | C14H14O - PubChem. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]
-
The Chemical Synthesis Landscape: Applications of 2-Methyl-3-biphenylmethanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 30, 2025, from [Link]
-
(4'-Methoxy[1,1'-biphenyl]-3-yl)methanol - SpectraBase. (n.d.). Retrieved December 30, 2025, from [Link]
-
Baltus, C. (2011). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved December 30, 2025, from [Link]
-
Understanding the Properties and Applications of Biphenyl Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 30, 2025, from [Link]
-
(2'-Methyl(1,1'-biphenyl)-3-yl)methanol - PubChem. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]
-
Baltus, C. (2011, October 1). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. Retrieved December 30, 2025, from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved December 30, 2025, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved December 30, 2025, from [Link]
-
1,1'-Biphenyl, 3-methyl-. (n.d.). NIST WebBook. Retrieved December 30, 2025, from [Link]
-
Wipf, P. (2007). Reductions I. Basic Principles. Retrieved December 30, 2025, from [Link]
-
Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement. (n.d.). Heidelberg University. Retrieved December 30, 2025, from [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
-
Biphenyl (1,1-biphenyl). (2022, June 30). Australian Government, Department of Climate Change, Energy, the Environment and Water. Retrieved December 30, 2025, from [Link]
-
Wang, S., Wang, Y., & Yan, H. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Medicinal Chemistry Research, 32, 2089–2115. Retrieved from [Link]
-
[1,1'-Biphenyl]-3-methanol, 2-methyl- - Substance Details. (n.d.). US EPA. Retrieved December 30, 2025, from [Link]
-
Singh, R. G., et al. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. ResearchGate. Retrieved December 30, 2025, from [Link]
-
Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved December 30, 2025, from [Link]
-
(2-methyl-[1,1'-biphenyl]-3-yl)methanol. (n.d.). PubChemLite. Retrieved December 30, 2025, from [Link]
-
IR Chart. (n.d.). UCLA Chemistry. Retrieved December 30, 2025, from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved December 30, 2025, from [Link]
-
(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol - PubChem. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]
-
[1,1'-Biphenyl]-3,3'-dicarbaldehyde - PubChem. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]
-
GNPS Library Spectrum CCMSLIB00003135371. (n.d.). UCSD Proteomics. Retrieved December 30, 2025, from [Link]
-
Lai, Z., et al. (n.d.). Identifying epimetabolites by integrating metabolome databases with mass spectrometry cheminformatics. eScholarship. Retrieved December 30, 2025, from [Link]
-
4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde - PubChem. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (n.d.). PubMed Central (PMC). Retrieved December 30, 2025, from [Link]
-
The oxidation of 1-phenylethanol. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
-
Managing and reusing public proteomics & metabolomics data. (n.d.). EMBL-EBI. Retrieved December 30, 2025, from [Link]
-
Comparison for oxidation of 1‐phenylethanol catalyzed by complexes 1a–1fa. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. [1,1'-Biphenyl]-3,3'-dicarbaldehyde | C14H10O2 | CID 11769743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. rsc.org [rsc.org]
- 12. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. researchgate.net [researchgate.net]
